[(anthracen-9-yl)methyl](2-methylpropyl)amine hydrochloride
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Overview
Description
(Anthracen-9-yl)methylamine hydrochloride is a chemical compound known for its unique structure and properties. It is often used as a fluorescent probe molecule for the detection of metal ions, anions, and pH levels. The compound has a molecular weight of 299.8 g/mol and is recognized for its applications in various scientific fields.
Preparation Methods
The synthesis of (anthracen-9-yl)methylamine hydrochloride typically involves a multi-step process. One common method includes the reaction of anthracene-9-carbaldehyde with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
(Anthracen-9-yl)methylamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding anthracene derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(Anthracen-9-yl)methylamine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe for detecting metal ions and anions.
Biology: Employed in biological assays to study cellular processes and interactions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of sensors and detection systems for various industrial processes.
Mechanism of Action
The mechanism of action of (anthracen-9-yl)methylamine hydrochloride involves its interaction with specific molecular targets. As a fluorescent probe, it binds to metal ions or anions, resulting in a change in its fluorescence properties. This change can be measured and used to detect the presence and concentration of the target ions. The pathways involved in its mechanism of action include binding to specific sites on the target molecules and inducing conformational changes that alter its fluorescence.
Comparison with Similar Compounds
(Anthracen-9-yl)methylamine hydrochloride can be compared with other similar compounds, such as:
Anthracen-9-ylmethylene-(4-methoxyphenyl)amine: Known for its use in palladium-catalyzed reactions.
Anthracen-9-ylmethylene-(3,4-dimethylisoxazol-5-yl)amine: Utilized in the synthesis of bioactive natural products and materials science applications.
These compounds share similar structural features but differ in their specific applications and chemical properties. (Anthracen-9-yl)methylamine hydrochloride is unique due to its specific use as a fluorescent probe and its ability to detect a wide range of ions.
Properties
IUPAC Name |
N-(anthracen-9-ylmethyl)-2-methylpropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N.ClH/c1-14(2)12-20-13-19-17-9-5-3-7-15(17)11-16-8-4-6-10-18(16)19;/h3-11,14,20H,12-13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWKZYSXGJPOKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=C2C=CC=CC2=CC3=CC=CC=C31.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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